

13-Hydroxylupanine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *13-Hydroxylupanine*

Cat. No.: *B15604470*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxylupanine is a naturally occurring quinolizidine alkaloid found predominantly in various species of the *Lupinus* genus (lupins). As a tetracyclic compound, its chemical structure and biological activity have garnered significant interest in the fields of phytochemistry, pharmacology, and drug discovery. This technical guide provides an in-depth overview of the chemical and physical properties of **13-hydroxylupanine**, along with its known biological activities and relevant experimental methodologies.

Chemical and Physical Properties

13-Hydroxylupanine is a crystalline solid with the empirical formula $C_{15}H_{24}N_2O_2$.^{[1][2][3]} It is soluble in water, alcohol, and chloroform, but only slightly soluble in benzene and ether.^[1]

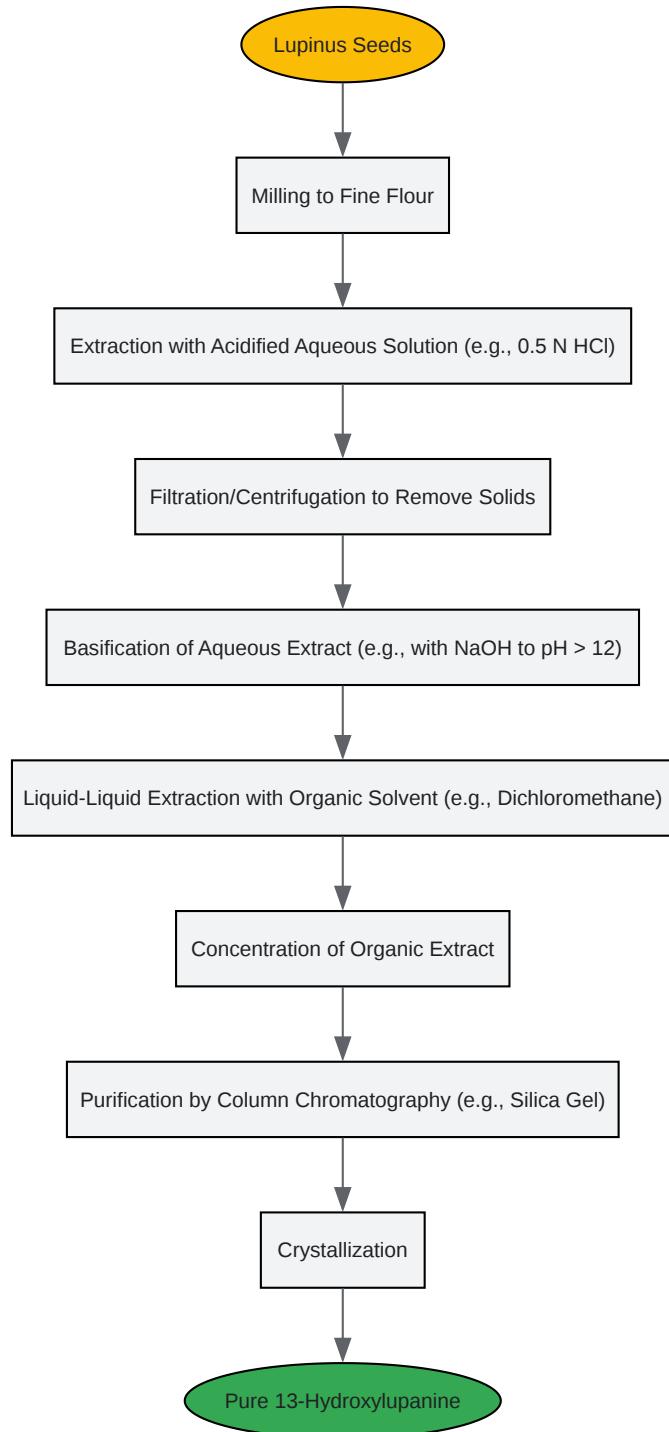
Table 1: Physicochemical Properties of 13-Hydroxylupanine

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₂₄ N ₂ O ₂	[1] [2] [3] [4]
Molecular Weight	264.36 g/mol	[2] [3]
CAS Number	15358-48-2	[3] [4]
Melting Point	169-170 °C	[1]
Boiling Point	Not available	
Appearance	Crystals from dry acetone	[1]
Solubility	Soluble in water, alcohol, chloroform; slightly soluble in benzene, ether	[1]
Optical Rotation	[α]D ²⁰ +45.6° (c = 1.49 in ethanol); [α]D ²⁰ +65.1° (c = 1.09 in water)	[1]

Spectroscopic Data

The structural elucidation of **13-hydroxylupanine** has been confirmed through various spectroscopic techniques.

Table 2: Key Spectroscopic Data for 13-Hydroxylupanine


Technique	Key Observations	Source(s)
¹ H-NMR	A doublet of triplets at δ 4.49 ($J = 13.29, 2.3$ Hz) is characteristic of the H10eq proton. A doublet peak for 13-OH-lupanine is observed at 4.58 ppm.	
¹³ C-NMR	Data not fully available in the search results.	
Mass Spectrometry (EI-MS)	Molecular ion peak $[M]^+$ at m/z 264.	
Infrared (IR)	Characteristic absorption bands for a hydroxyl group and an amide carbonyl group.	

Experimental Protocols

Isolation of 13-Hydroxylupanine from Lupinus Seeds (General Protocol)

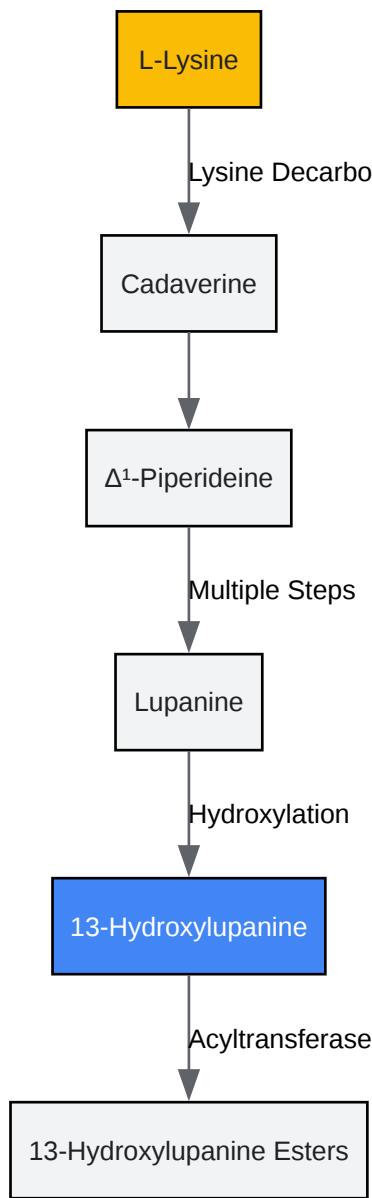
This protocol is a synthesized representation of common alkaloid extraction methods from Lupinus species.

General Workflow for Isolation of 13-Hydroxylupanine

[Click to download full resolution via product page](#)

*General workflow for the isolation of **13-Hydroxylupanine** from Lupinus seeds.*

Methodology:


- Preparation of Plant Material: Dry Lupinus seeds are ground into a fine powder.
- Extraction: The powdered material is extracted with an acidified aqueous solution (e.g., 0.5 N HCl) to protonate the alkaloids and increase their solubility in the aqueous phase.
- Filtration: The mixture is filtered or centrifuged to remove solid plant material.
- Basification: The acidic aqueous extract is made alkaline (pH > 12) with a base such as sodium hydroxide. This deprotonates the alkaloids, making them less water-soluble and more soluble in organic solvents.
- Liquid-Liquid Extraction: The basified aqueous solution is repeatedly extracted with an immiscible organic solvent, such as dichloromethane or chloroform, to transfer the alkaloids into the organic phase.
- Concentration: The combined organic extracts are concentrated under reduced pressure to yield a crude alkaloid mixture.
- Purification: The crude extract is subjected to column chromatography (e.g., silica gel) and eluted with a suitable solvent system to separate the individual alkaloids.
- Crystallization: The fractions containing **13-hydroxylupanine** are collected, and the solvent is evaporated. The pure compound is then obtained by crystallization from an appropriate solvent (e.g., dry acetone).[1]

Biological Activities and Signaling Pathways

Biosynthesis of Quinolizidine Alkaloids

13-Hydroxylupanine is an intermediate in the biosynthesis of quinolizidine alkaloids, which originates from the amino acid lysine.

Biosynthesis Pathway of Quinolizidine Alkaloids

[Click to download full resolution via product page](#)

*Simplified biosynthetic pathway of quinolizidine alkaloids showing the position of **13-Hydroxylupanine**.*


The biosynthesis begins with the decarboxylation of L-lysine to form cadaverine.^[5] Through a series of enzymatic reactions, cadaverine is converted into the tetracyclic quinolizidine skeleton

of lupanine. Lupanine is then hydroxylated to form **13-hydroxylupanine**. This intermediate can be further modified, for example, by acylation with enzymes like tigloyl-CoA:13 α -hydroxymultiflorine/13 α -hydroxylupanine O-tigloyltransferase (HMT/HLT), to produce various ester derivatives.^[5]

Pharmacological Activity: Ganglionic Blockade

13-Hydroxylupanine has been shown to block ganglionic transmission.^{[6][7]} Ganglionic blockers are substances that inhibit the transmission of nerve impulses between preganglionic and postganglionic neurons in the autonomic nervous system.^{[8][9]} This action is typically achieved by antagonizing nicotinic acetylcholine receptors located in the autonomic ganglia.^{[8][9][10]}

Mechanism of Ganglionic Blockade

[Click to download full resolution via product page](#)

*Diagram illustrating the mechanism of ganglionic blockade by **13-Hydroxylupanine**.*

In the autonomic ganglia, preganglionic neurons release acetylcholine (ACh), which binds to nicotinic receptors on the postganglionic neurons, leading to their activation and the propagation of the nerve signal.[9] **13-Hydroxylupanine**, as a ganglionic blocker, is believed to competitively antagonize these nicotinic receptors, thereby preventing the binding of ACh and inhibiting neurotransmission.[6][10] This blockade affects both the sympathetic and parasympathetic nervous systems.[8]

Antimicrobial and Antifungal Activity

Extracts from Lupinus species containing **13-hydroxylupanine** have demonstrated significant antimicrobial activity against bacteria such as *Bacillus subtilis* and *Staphylococcus aureus*, and antifungal activity against fungi like *Fusarium oxysporum*.[7] The precise mechanism of action of pure **13-hydroxylupanine** is not yet fully elucidated but is thought to involve the disruption of the microbial cell membrane, a common mechanism for many alkaloids and other natural antimicrobial compounds.[11][12][13][14][15]

Conclusion

13-Hydroxylupanine is a quinolizidine alkaloid with a well-defined chemical structure and a range of interesting biological activities. Its role as a ganglionic blocker and its potential as an antimicrobial and antifungal agent make it a valuable compound for further pharmacological investigation and potential drug development. This guide provides a foundational understanding of its core properties to aid researchers in their future studies. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hydroxylupanine [drugfuture.com]
- 2. 13-Hydroxylupanine | C15H24N2O2 | CID 5459919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 13-Hydroxylupanine phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 4. Hydroxylupanine [webbook.nist.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bioaustralis.com [bioaustralis.com]
- 8. Ganglionic blocker - Wikipedia [en.wikipedia.org]
- 9. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Frontiers | Membrane-Interacting Antifungal Peptides [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Identification of Antifungal H⁺-ATPase Inhibitors with Effect on Plasma Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fungal Plasma Membrane H⁺-ATPase: Structure, Mechanism, and Drug Discovery | MDPI [mdpi.com]
- To cite this document: BenchChem. [13-Hydroxylupanine: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15604470#13-hydroxylupanine-chemical-and-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com